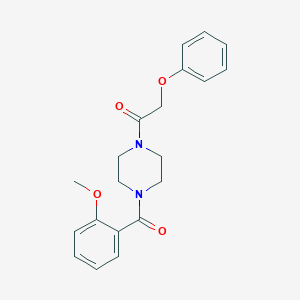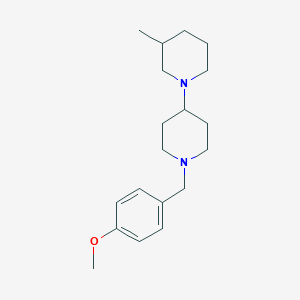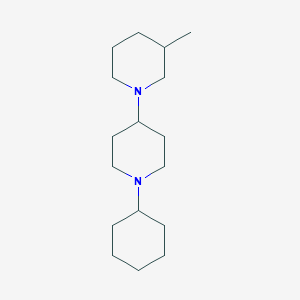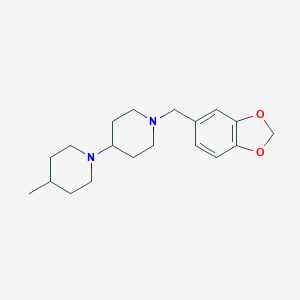![molecular formula C21H24N2O4 B247634 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247634.png)
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxybenzoyl group and a 4-methylphenoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Etherification: : The next step involves the etherification of the piperazine intermediate with 4-methylphenol. This reaction is typically carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is conducted in an organic solvent such as acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents used include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as a ligand for various receptors and enzymes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
相似化合物的比较
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also contains a piperazine ring and is used to treat major depressive disorder.
Naftopidil: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha-1 adrenergic receptor antagonist used to manage hypertension.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O4/c1-16-3-7-19(8-4-16)27-15-20(24)22-11-13-23(14-12-22)21(25)17-5-9-18(26-2)10-6-17/h3-10H,11-15H2,1-2H3 |
InChI 键 |
QIAQWXVNZXAPAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247562.png)
![2-(biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247563.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)


![1'-[(4-ETHOXYPHENYL)METHYL]-3-METHYL-1,4'-BIPIPERIDINE](/img/structure/B247576.png)


![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
